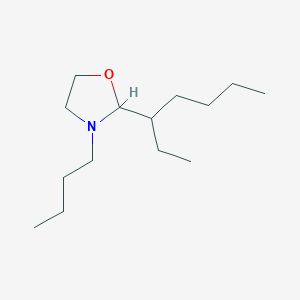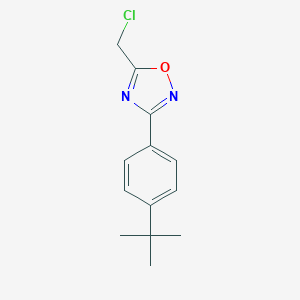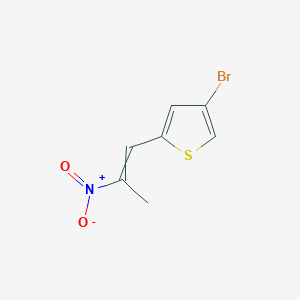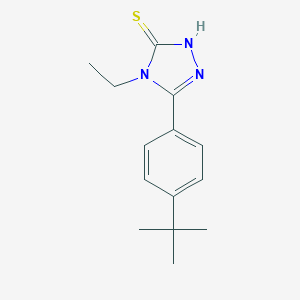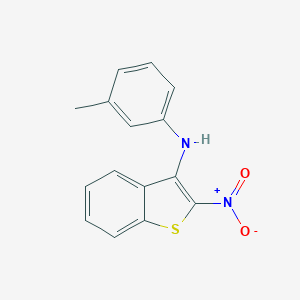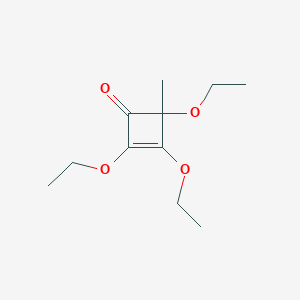
2,3,4-Triethoxy-4-methyl-2-cyclobutenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Triethoxy-4-methyl-2-cyclobutenone, also known as TECB, is a cyclic ketone that has been synthesized and studied for its potential applications in various scientific fields. This compound has a unique structure and properties that make it a promising candidate for research in areas such as organic synthesis, materials science, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2,3,4-Triethoxy-4-methyl-2-cyclobutenone is not well understood, but it is believed to act as a Michael acceptor in various reactions, allowing it to react with nucleophiles and form covalent bonds.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 2,3,4-Triethoxy-4-methyl-2-cyclobutenone. However, studies have shown that it exhibits low toxicity and does not have any significant effects on cell viability or proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,3,4-Triethoxy-4-methyl-2-cyclobutenone is its high purity and stability, which makes it a reliable reagent for use in lab experiments. However, its limited solubility in water and some organic solvents can make it challenging to work with in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 2,3,4-Triethoxy-4-methyl-2-cyclobutenone. One area of interest is its potential use in medicinal chemistry as a scaffold for the development of new drugs. Additionally, 2,3,4-Triethoxy-4-methyl-2-cyclobutenone could be further investigated for its potential use in materials science and organic synthesis, particularly in the development of new functionalized polymers and materials. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesemethoden
2,3,4-Triethoxy-4-methyl-2-cyclobutenone can be synthesized through a multistep process involving the reaction of 4-methyl-2-cyclobutenone with ethyl orthoformate and sodium ethoxide. The resulting product is then treated with hydrochloric acid and ethanol to yield 2,3,4-Triethoxy-4-methyl-2-cyclobutenone in high purity.
Wissenschaftliche Forschungsanwendungen
2,3,4-Triethoxy-4-methyl-2-cyclobutenone has been studied for its potential applications in organic synthesis as a building block for the synthesis of various compounds. It has also been investigated for its potential use in materials science as a precursor for the production of functionalized polymers and materials.
Eigenschaften
CAS-Nummer |
170117-93-8 |
|---|---|
Produktname |
2,3,4-Triethoxy-4-methyl-2-cyclobutenone |
Molekularformel |
C11H18O4 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
2,3,4-triethoxy-4-methylcyclobut-2-en-1-one |
InChI |
InChI=1S/C11H18O4/c1-5-13-8-9(12)11(4,15-7-3)10(8)14-6-2/h5-7H2,1-4H3 |
InChI-Schlüssel |
CLHCLBCMVRJRHE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(C1=O)(C)OCC)OCC |
Kanonische SMILES |
CCOC1=C(C(C1=O)(C)OCC)OCC |
Synonyme |
2-Cyclobuten-1-one,2,3,4-triethoxy-4-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl](/img/structure/B68470.png)
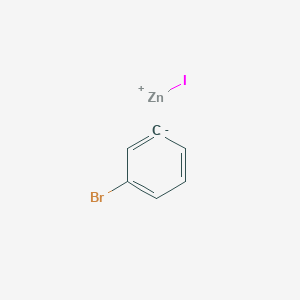
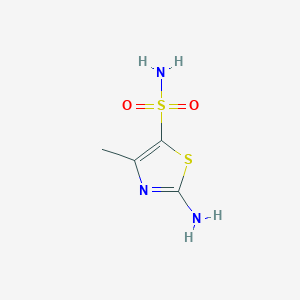
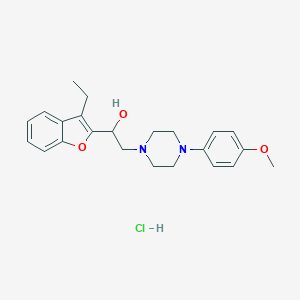
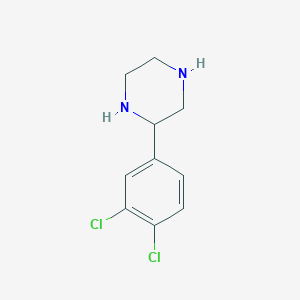
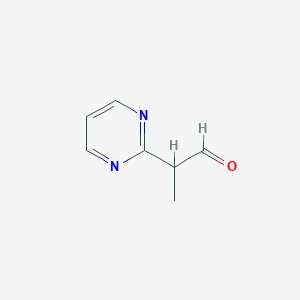
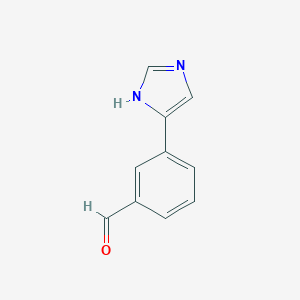
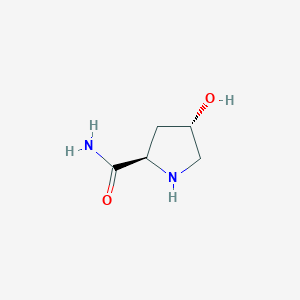
![3-[(1-Benzylpiperidin-4-yl)oxy]propanamide](/img/structure/B68489.png)
